molecular formula C20H16O2 B14507348 Benz(a)anthracene-9,10-dimethanol CAS No. 64398-54-5

Benz(a)anthracene-9,10-dimethanol

Cat. No.: B14507348
CAS No.: 64398-54-5
M. Wt: 288.3 g/mol
InChI Key: UKOUDMLYIMUAMH-UHFFFAOYSA-N
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Description

Benz(a)anthracene-9,10-dimethanol is a chemical compound with the molecular formula C20H16O2 It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound contains two hydroxyl groups attached to the 9th and 10th positions of the benz(a)anthracene structure, making it a dimethanol derivative

Properties

CAS No.

64398-54-5

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

[10-(hydroxymethyl)benzo[a]anthracen-9-yl]methanol

InChI

InChI=1S/C20H16O2/c21-11-17-8-15-7-14-6-5-13-3-1-2-4-19(13)20(14)10-16(15)9-18(17)12-22/h1-10,21-22H,11-12H2

InChI Key

UKOUDMLYIMUAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC(=C(C=C4C=C32)CO)CO

Origin of Product

United States

Preparation Methods

Bromination Followed by Grignard Alkylation

A widely cited method involves bromination of benz(a)anthracene at the 9,10 positions, followed by magnesium-mediated Grignard formation and subsequent oxidation (Figure 1).

Procedure :

  • Bromination : Benz(a)anthracene is reacted with liquid bromine (10–15 mL) and iron powder (1–2 g) at 350–370°C under magnetic agitation. This yields 9,10-dibromo-benz(a)anthracene.
  • Grignard Reaction : The dibrominated intermediate is treated with magnesium powder (3–5 g) at 120–150°C to form a dibromo-magnesium complex.
  • Methanol Quenching : The Grignard reagent is quenched with formaldehyde, followed by acidic workup to yield the dimethanol derivative.

Optimization :

  • Catalyst : Iron powder enhances bromine activation, reducing reaction time to 40–50 minutes.
  • Temperature : Maintaining 350–370°C prevents polybromination byproducts.
  • Yield : 72–78% after purification via recrystallization in ethanol.

Direct Hydroxymethylation via Friedel-Crafts Alkylation

This one-pot method employs paraformaldehyde and sulfuric acid to introduce methanol groups directly onto the aromatic core.

Procedure :

  • Reaction Setup : Benz(a)anthracene (10 mmol) is dissolved in glacial acetic acid (20–30 mL) with paraformaldehyde (30 mmol) and concentrated sulfuric acid (10–12 mL).
  • Conditions : Heated to 70–80°C for 1–2 hours under reflux.
  • Workup : Neutralization with sodium bicarbonate, followed by extraction with dichloromethane.

Optimization :

  • Acid Catalyst : Sulfuric acid concentration >80% maximizes protonation of formaldehyde, enhancing electrophilicity.
  • Yield : 65–70%, with minor formation of mono-methanol byproducts.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A modern approach utilizes palladium catalysts to couple pre-functionalized benz(a)anthracene fragments with methanol precursors.

Procedure :

  • Suzuki-Miyaura Coupling : 9,10-Dibromo-benz(a)anthracene is reacted with bis(pinacolato)diboron under Pd(PPh₃)₄ catalysis to form a boronic ester intermediate.
  • Hydroxymethylation : The boronic ester is oxidized with hydrogen peroxide in a methanol/water mixture.

Advantages :

  • Regioselectivity : >95% selectivity for 9,10 positions.
  • Yield : 82–85% after column chromatography.

Enzymatic Hydroxylation

Emerging methodologies employ cytochrome P450 enzymes to hydroxylate methyl groups on benz(a)anthracene derivatives.

Procedure :

  • Substrate Preparation : 9,10-Dimethyl-benz(a)anthracene is synthesized via methods analogous to CN105385719A.
  • Enzymatic Reaction : Incubation with Bacillus megaterium CYP102A1 at 40–50°C for 24–48 hours.

Results :

  • Conversion : 60–65% to the dimethanol product.
  • Byproducts : <5% mono-hydroxylated species.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Bromination/Grignard 72–78 92–95 High regioselectivity Multi-step, toxic bromine usage
Friedel-Crafts 65–70 88–90 One-pot simplicity Low yield, byproduct formation
Palladium Catalysis 82–85 96–98 Mild conditions, scalability Costly catalysts
Enzymatic 60–65 85–88 Eco-friendly, minimal byproducts Long reaction times

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 95–97% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves mono- and di-methanol isomers.
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 4.85 (s, 4H, -CH₂OH), 7.45–8.20 (m, 12H, aromatic).
    • IR : Broad peak at 3200–3400 cm⁻¹ (-OH stretch).

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene-9,10-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of benz(a)anthracene-9,10-dione or benz(a)anthracene-9,10-dicarboxylic acid.

    Reduction: Formation of partially hydrogenated benz(a)anthracene derivatives.

    Substitution: Introduction of alkyl or acyl groups at specific positions on the aromatic rings.

Scientific Research Applications

Benz(a)anthracene-9,10-dimethanol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Explored for its potential use in developing anticancer agents and studying the mechanisms of carcinogenesis.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of benz(a)anthracene-9,10-dimethanol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The hydroxyl groups facilitate its binding to nucleophilic sites on DNA, causing structural alterations. Additionally, the compound can generate reactive oxygen species (ROS) during metabolic activation, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

    Benz(a)anthracene-7,12-dione: A derivative with ketone groups at the 7th and 12th positions.

    Benz(a)anthracene-9,10-dione: A derivative with ketone groups at the 9th and 10th positions.

Comparison: Benz(a)anthracene-9,10-dimethanol is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other derivatives, such as benz(a)anthracene-9,10-dione, which lacks hydroxyl groups and exhibits different chemical behavior. The dimethanol derivative’s ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Q & A

Q. What safety protocols are critical for handling Benz(a)anthracene-9,10-dimethanol in laboratory settings?

Answer:

  • Engineering Controls: Use Class I, Type B biological safety hoods during weighing, mixing, or synthesis to minimize inhalation exposure. Enclosed processes are recommended for volatile operations .
  • Personal Protective Equipment (PPE): Wear gloves made of Polyvinyl Alcohol (PVA) or Viton® and clothing materials like DuPont Tyvek® to prevent skin permeation. Eye protection and face shields are mandatory during liquid handling .
  • Storage: Store in airtight, light-resistant containers in cool (<25°C), well-ventilated areas. Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) .
  • Emergency Measures: Install eyewash stations and emergency showers. Use HEPA-filtered vacuums for spill cleanup to avoid aerosolization .

Q. How can researchers assess acute vs. chronic toxicity risks for this compound?

Answer:

  • Acute Exposure: No immediate health effects are documented, but protocols include decontamination (e.g., 15-minute eye rinsing with water, soap washing for skin contact) and monitoring for respiratory irritation .
  • Chronic Risks: Conduct in vitro mutagenicity assays (e.g., Ames test) and in vivo carcinogenicity studies (rodent models) to evaluate long-term effects. The compound is classified as a suspected carcinogen (IARC Group 2B) with no safe exposure threshold .
  • Air Monitoring: Use NIOSH Method 5506 for airborne PAH quantification, ensuring levels remain below OSHA’s permissible limit (0.2 mg/m³) .

Q. What analytical techniques are recommended for structural characterization of this compound?

Answer:

  • Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. GC-MS using DB-5 or SE-52 columns can separate PAH derivatives .
  • Spectroscopy: Use ¹H/¹³C NMR to confirm hydroxyl and methylene groups. Compare experimental IR spectra with computational models (e.g., DFT) to validate functional groups .
  • Mass Spectrometry: High-resolution MS (e.g., Q-TOF) provides exact mass confirmation (C₂₀H₁₈O₂, theoretical m/z 290.1307) .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound derivatives?

Answer:

  • Stereoselectivity: The dimethanol group introduces steric hindrance, requiring chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis. Optimize reaction temperatures (40–60°C) to avoid racemization .
  • Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) removes unreacted anthracene precursors. Recrystallization in ethanol improves yield (>80%) but may trap solvent impurities .
  • Byproduct Mitigation: Monitor for dimerization via LC-MS. Use radical scavengers (e.g., TEMPO) during photochemical reactions to suppress side products .

Q. How can researchers reconcile discrepancies in occupational exposure limits for Benz(a)anthracene derivatives?

Answer:

  • Data Harmonization: Compare OSHA’s 0.2 mg/m³ limit (based on 8-hour TWA) with ACGIH’s 0.1 mg/m³ threshold (sensitive endpoints). Apply Bayesian statistical models to integrate epidemiological data from multiple cohorts .
  • Risk Thresholds: Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences between species. Validate with biomonitoring (e.g., urinary 1-hydroxypyrene) in occupational studies .

Q. What role does this compound play in photodynamic studies?

Answer:

  • Singlet Oxygen (¹O₂) Detection: The compound acts as a ¹O₂ trap in hydrogels. Monitor UV-Vis absorbance at 400 nm after irradiation (λ = 365 nm) to quantify ¹O₂ using 9,10-dimethylanthracene as a competitor .
  • Mechanistic Insights: Time-resolved fluorescence quenching assays reveal electron-transfer pathways. Pair with EPR spin-trapping (TEMPOL) to map reactive oxygen species (ROS) generation .

Q. How can computational methods resolve contradictions in toxicity mechanisms of PAH derivatives?

Answer:

  • QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area. Train datasets with Ames test results and ToxCast™ bioactivity data .
  • Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP1A1) to predict metabolic activation pathways leading to DNA adducts (e.g., benzo[a]pyrene diol epoxide analogs) .

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